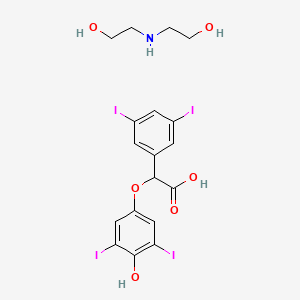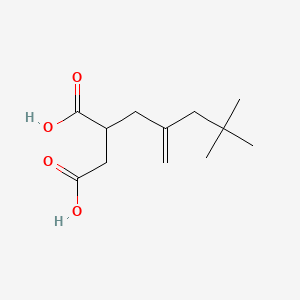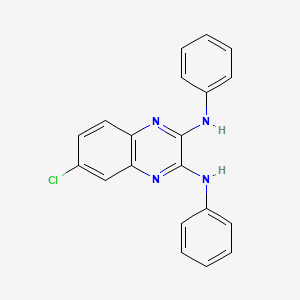
Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate is a chemical compound with the molecular formula C16H26O6S4 and a molecular weight of 442.6 g/mol. It is known for its unique structure, which includes two 5-ethyl-1,3-dioxan-5-yl groups connected by a thioperoxydicarbonate linkage. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate involves the reaction of 5-ethyl-1,3-dioxane with thioperoxydicarbonate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Des Réactions Chimiques
Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thioperoxydicarbonate linkage into thiol or disulfide groups.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the dioxane rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: Used in the production of specialty chemicals, coatings, adhesives, and other materials.
Mécanisme D'action
The mechanism of action of Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate involves its ability to form stable complexes with other molecules. The thioperoxydicarbonate linkage can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate can be compared with similar compounds such as:
(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate: This compound has a similar dioxane ring structure but differs in its functional groups and reactivity.
Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane: Another compound with a similar molecular framework but different functional groups and applications.
The uniqueness of this compound lies in its thioperoxydicarbonate linkage, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
53461-86-2 |
|---|---|
Formule moléculaire |
C16H26O6S4 |
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
O-[(5-ethyl-1,3-dioxan-5-yl)methyl] [(5-ethyl-1,3-dioxan-5-yl)methoxycarbothioyldisulfanyl]methanethioate |
InChI |
InChI=1S/C16H26O6S4/c1-3-15(5-17-11-18-6-15)9-21-13(23)25-26-14(24)22-10-16(4-2)7-19-12-20-8-16/h3-12H2,1-2H3 |
Clé InChI |
CIGCHYLTWDTUCB-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COCOC1)COC(=S)SSC(=S)OCC2(COCOC2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(Z)-3-chlorobut-2-enyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B13770819.png)
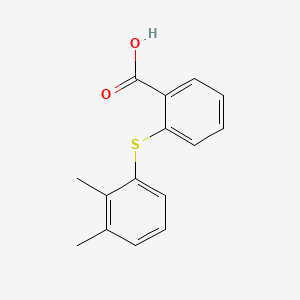


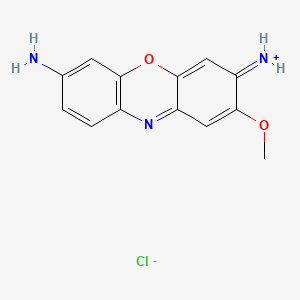
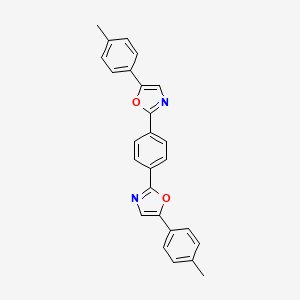

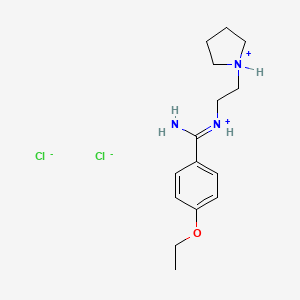

![cobalt(2+);[5-(5,6-dichlorobenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide](/img/structure/B13770881.png)
